
Trans-3-(trifluoromethoxy)-1,2,3,4-tetrahydronaphthalen-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trans-3-(trifluoromethoxy)-1,2,3,4-tetrahydronaphthalen-2-ol is an organic compound characterized by the presence of a trifluoromethoxy group attached to a tetrahydronaphthalen-2-ol structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trans-3-(trifluoromethoxy)-1,2,3,4-tetrahydronaphthalen-2-ol typically involves the introduction of the trifluoromethoxy group into the naphthalen-2-ol structure. One common method is the use of trifluoromethoxyboronic acid in a Suzuki-Miyaura coupling reaction. This reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like toluene at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Trans-3-(trifluoromethoxy)-1,2,3,4-tetrahydronaphthalen-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form a dihydronaphthalene derivative.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a dihydronaphthalene derivative.
Substitution: Formation of various substituted naphthalene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Trans-3-(trifluoromethoxy)-1,2,3,4-tetrahydronaphthalen-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Trans-3-(trifluoromethoxy)-1,2,3,4-tetrahydronaphthalen-2-ol involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trans-3-(trifluoromethoxy)-cyclobutanecarboxylic acid: Shares the trifluoromethoxy group but has a different core structure.
Trans-3-fluorocinnamic acid: Contains a fluorine atom instead of a trifluoromethoxy group and has a different aromatic core.
Uniqueness
Trans-3-(trifluoromethoxy)-1,2,3,4-tetrahydronaphthalen-2-ol is unique due to its combination of the trifluoromethoxy group with the tetrahydronaphthalen-2-ol structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C11H11F3O2 |
|---|---|
Poids moléculaire |
232.20 g/mol |
Nom IUPAC |
(2S,3S)-3-(trifluoromethoxy)-1,2,3,4-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C11H11F3O2/c12-11(13,14)16-10-6-8-4-2-1-3-7(8)5-9(10)15/h1-4,9-10,15H,5-6H2/t9-,10-/m0/s1 |
Clé InChI |
ZJSCCUUGKVHTIR-UWVGGRQHSA-N |
SMILES isomérique |
C1[C@@H]([C@H](CC2=CC=CC=C21)OC(F)(F)F)O |
SMILES canonique |
C1C(C(CC2=CC=CC=C21)OC(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethane;[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B12824237.png)
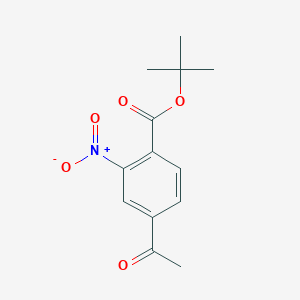
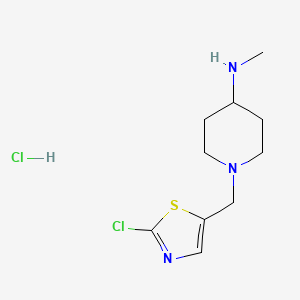

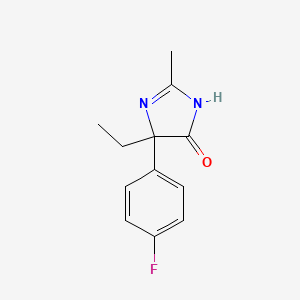
![[4,8-bis(5-octylsulfanylthiophen-2-yl)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B12824268.png)


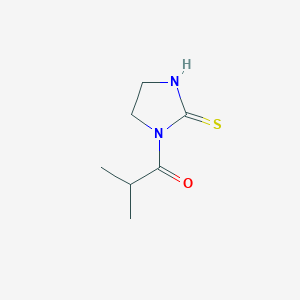
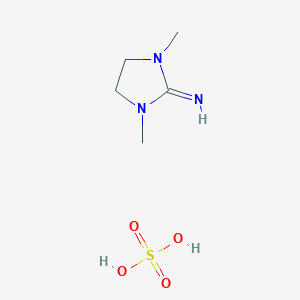
![N2-Methyl-1H-benzo[d]imidazole-2,5-diamine](/img/structure/B12824307.png)
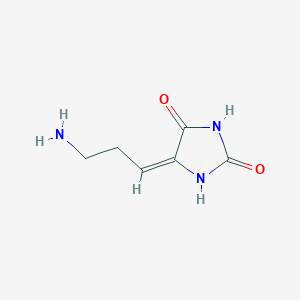
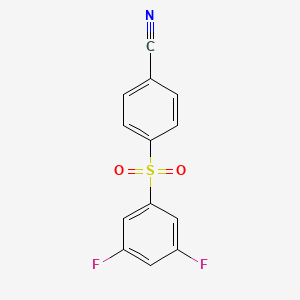
![N-Ethyl-1-methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12824326.png)
